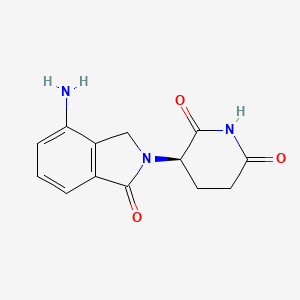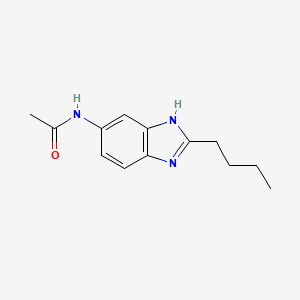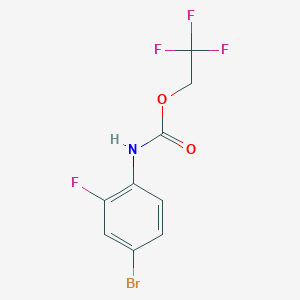![molecular formula C8H7BrN2 B1519350 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1150617-52-9](/img/structure/B1519350.png)
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
概要
説明
“5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
“5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid substance at room temperature .
科学的研究の応用
Cancer Therapeutics: FGFR Inhibitors
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development across various cancer types . These compounds have shown effectiveness in inhibiting cancer cell proliferation, migration, and invasion, particularly in breast cancer cell lines. The FGFR signaling pathway is a proven target for cancer therapeutics, and these derivatives represent a promising class of compounds for drug development.
Hepatocellular Carcinoma Treatment
Specific derivatives of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine have been developed as FGFR4 inhibitors with significant antiproliferative activity against Hep3B cells, a hepatocellular carcinoma cell line . This highlights the compound’s potential as a scaffold for creating targeted therapies for liver cancer.
Human Neutrophil Elastase Inhibition
Research has also explored the use of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine as a new scaffold in targeting human neutrophil elastase (HNE) . HNE is an enzyme implicated in various inflammatory diseases, and its inhibition could lead to new treatments for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Kinase Inhibition for Drug Development
The compound’s analogs have been used as kinase inhibitors, which are crucial in the development of drugs targeting various signaling pathways involved in diseases . Kinase inhibitors are a significant focus in the pharmaceutical industry for their role in regulating pathological signaling.
Anticancer Drug Optimization
The unique molecular shape and scaffold of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives allow for the chemical optimization of anticancer drugs . By modifying different parts of the compound, researchers can enhance the selectivity and efficacy of FGFR inhibitors.
Structural Studies and Drug Design
The synthesis and crystal structure analysis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives provide valuable insights into the drug design process . Understanding the three-dimensional arrangement of atoms within these compounds aids in predicting their biological activity and optimizing their pharmacological properties.
Metabolic Property Evaluation
Evaluating the metabolic properties of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives is essential for developing drugs with favorable pharmacokinetics . Compounds with high selectivity and desirable metabolic characteristics are promising leads for further development into therapeutic agents.
Pharmacophore Modeling
The compound serves as a pharmacophore model for designing new drugs . Pharmacophore modeling involves identifying the structural features of a molecule that are responsible for its biological activity, which is a critical step in the rational design of new therapeutics.
作用機序
Target of Action
Similar compounds have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s suggested that similar compounds inhibit the activity of fibroblast growth factor receptors, thereby disrupting cellular signaling pathways .
Biochemical Pathways
Inhibition of fibroblast growth factor receptors can affect multiple downstream pathways, including the mapk/erk pathway, pi3k/akt pathway, and plcγ pathway .
Result of Action
Inhibition of fibroblast growth factor receptors can lead to decreased cell proliferation and increased apoptosis .
Safety and Hazards
将来の方向性
The future research directions for “5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their biological activities, particularly their potential as FGFR inhibitors . This could lead to the development of new therapeutic agents for various types of tumors .
特性
IUPAC Name |
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINRLXRPPSXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654010 | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150617-52-9 | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)








![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)



